REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][C:14]=2[O:21][CH3:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)C.C(O)(=O)C.[N+:30]([CH3:33])([O-:32])=[O:31]>CO>[CH3:33][NH2:30].[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=[CH:33][N+:30]([O-:32])=[O:31])=[CH:15][C:14]=2[O:21][CH3:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1.92 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.34 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCOC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][C:14]=2[O:21][CH3:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)C.C(O)(=O)C.[N+:30]([CH3:33])([O-:32])=[O:31]>CO>[CH3:33][NH2:30].[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=[CH:33][N+:30]([O-:32])=[O:31])=[CH:15][C:14]=2[O:21][CH3:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1.92 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.34 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCOC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |